

spectroscopic analysis and structural elucidation of 1-allylpiperidine

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Compound of Interest

Compound Name: 1-allylpiperidine

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Spectroscopic Blueprint of 1-Allylpiperidine: A Comparative Analysis

A detailed spectroscopic and structural elucidation of **1-allylpiperidine** is presented, offering a comparative guide for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of **1-allylpiperidine**'s spectral data alongside three comparable cyclic amines: 1-propylpiperidine, piperidine, and N-allylpyrrolidine. The data is supported by detailed experimental protocols and logical workflow diagrams to facilitate a deeper understanding of its structural characteristics.

Comparative Spectroscopic Data

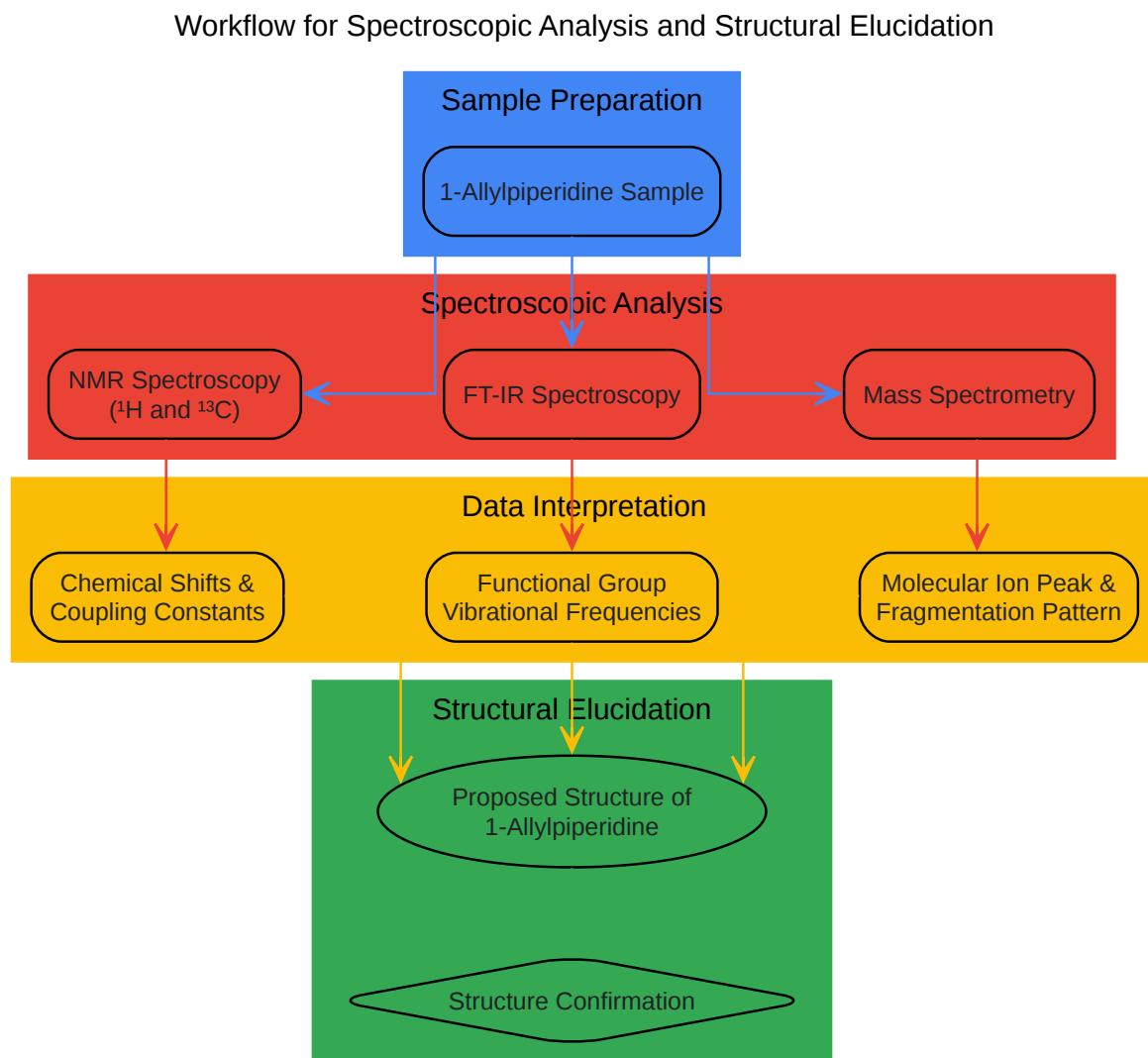
The structural identity of **1-allylpiperidine** is confirmed through a multi-faceted spectroscopic approach, including ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry. A summary of the key quantitative data is presented below in comparison to its structural analogs.

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	FT-IR (cm^{-1})	Mass Spectrometry (m/z)
1-Allylpiperidine	5.86 (m, 1H), 5.12 (m, 2H), 2.95 (d, $J=6.8$ Hz, 2H), 2.35 (t, $J=5.4$ Hz, 4H), 1.58 (quint, $J=5.6$ Hz, 4H), 1.42 (m, 2H)	135.9, 117.8, 62.4, 54.7, 26.1, 24.5	3075, 2933, 1642, 1442, 994, 911	125 (M+), 98, 84, 41
1-Propylpiperidine	2.28 (t, $J=7.5$ Hz, 2H), 2.22 (t, $J=5.5$ Hz, 4H), 1.48 (sext, $J=7.5$ Hz, 2H), 1.40 (m, 4H), 1.32 (m, 2H), 0.88 (t, $J=7.4$ Hz, 3H)	60.9, 54.8, 26.3, 24.6, 20.4, 12.1	2932, 2800, 1466, 1442, 1378	127 (M+), 98, 84
Piperidine	2.79 (t, $J=5.5$ Hz, 4H), 2.04 (s, 1H, NH), 1.53 (m, 6H) ^[1]	47.8, 27.3, 25.1	3280, 2935, 2854, 1468, 1443, 866	85 (M+), 84, 56, 44, 43, 42 ^[2]
N-Allylpyrrolidine	5.85 (m, 1H), 5.15 (m, 2H), 3.05 (d, $J=6.7$ Hz, 2H), 2.50 (t, $J=6.4$ Hz, 4H), 1.75 (quint, $J=3.4$ Hz, 4H)	135.5, 117.2, 59.8, 54.1, 23.4	3076, 2965, 1643, 1460, 914	111 (M+), 84, 42, 110 ^[3]

Structural Elucidation Workflow

The process of determining the structure of **1-allylpiperidine** from its spectral data follows a logical progression. This workflow is visualized in the diagram below, outlining the steps from

sample analysis to the final structural confirmation.



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Caption: Logical workflow for the spectroscopic analysis and structural elucidation of **1-allylpiperidine**.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the analysis of **1-allylpiperidine** and its comparators.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) was used for acquiring both ^1H and ^{13}C NMR spectra.
- Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ^1H NMR Acquisition: Proton spectra were acquired at a frequency of 400 MHz. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each spectrum.
- ^{13}C NMR Acquisition: Carbon-13 spectra were acquired at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds were employed. Typically, 1024 scans were averaged to obtain a good signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS ($\delta = 0.00$ ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory was utilized.
- Sample Preparation: A small drop of the liquid sample was placed directly onto the diamond crystal of the ATR accessory.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

- Data Processing: The resulting spectrum was presented as transmittance (%) versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (GC-MS), such as an Agilent 7890B GC system connected to a 5977A MSD, was used for analysis.
- Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared in a volatile organic solvent such as dichloromethane or methanol.
- GC Conditions: A 1 μL aliquot of the sample solution was injected into the GC. A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μm film thickness) was used for separation. The oven temperature was programmed to start at 50°C, hold for 2 minutes, then ramp at a rate of 10°C/min to 250°C and hold for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
- MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at an ionization energy of 70 eV. The ion source temperature was maintained at 230°C and the quadrupole temperature at 150°C. The mass spectra were scanned over a mass-to-charge ratio (m/z) range of 40-400 amu.
- Data Analysis: The acquired mass spectra were analyzed to identify the molecular ion peak (M^+) and the characteristic fragmentation pattern. The relative abundance of each fragment ion was determined with the most abundant peak (base peak) set to 100%.

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